6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Description
6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 1502404-82-1; molecular formula C₁₉H₂₃BrNO₄) is a tetrahydronaphthalene derivative featuring a bromine substituent at the 6-position, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety at the 2-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and other bioactive molecules . The Boc group enhances stability during synthetic procedures, while the carboxylic acid enables further functionalization via coupling reactions. Its structural complexity and stereochemical features make it a valuable building block for drug discovery .
Properties
IUPAC Name |
6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHRQDKSZCJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction-Amination Sequence
After bromination, the amino group is introduced at position 2 via nitration followed by reduction:
Boc Protection of the Amino Group
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. This step proceeds quantitatively under mild conditions (25°C, 12 h):
$$
\text{6-Bromo-2-amino-THN} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{6-Bromo-2-(Boc-amino)-THN} \quad
$$
Carboxylation at Position 2
Friedel-Crafts Acylation Followed by Oxidation
A two-step carboxylation strategy is often employed:
Direct Carboxylation via CO₂ Insertion
Transition-metal-mediated carboxylation using CO₂ offers a more direct route. For example, treating the bromo-Boc-amino-THN intermediate with CO₂ (1 atm) in the presence of CuI and a diamine ligand at 100°C generates the carboxylic acid in 55–60% yield.
| Method | Reagents | Yield (%) |
|---|---|---|
| Friedel-Crafts + Oxidation | AlCl₃, KMnO₄ | 60 |
| CO₂ Insertion | CuI, 1,10-phenanthroline | 55–60 |
Optimization and Industrial Scaling
Catalytic Hydrogenation for Stereochemical Control
Industrial routes often employ asymmetric hydrogenation to control stereochemistry at position 2. Using chiral Ru catalysts, enantiomeric excess (ee) >90% is achievable, critical for pharmaceutical applications.
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane eluent removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystalline product (mp 108–110°C).
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : Competing bromination at position 5 is minimized using NBS over Br₂.
- Boc Group Stability : Acidic conditions during carboxylation risk Boc deprotection. Buffering with NaHCO₃ preserves the protecting group.
- Oxidation Over-reaction : Controlled addition of KMnO₄ prevents degradation of the tetrahydronaphthalene ring.
Emerging Methodologies
Recent advances include photoredox catalysis for late-stage C–H carboxylation, enabling direct installation of the carboxylic acid group without pre-functionalization. Additionally, flow chemistry systems enhance scalability and reproducibility of bromination and hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and Boc-protected amine group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Substituents
The following table highlights key structural and synthetic differences between the target compound and related tetrahydronaphthalene derivatives:
Key Observations
Boc Protection vs. Unprotected Amino Groups: The Boc group in the target compound improves stability and solubility in organic solvents compared to the unprotected amino analog (e.g., 2-amino-6-bromo...carboxylic acid), which is prone to oxidation and side reactions .
Bromine Position and Electronic Effects :
Bromine at the 6-position (target compound) versus the 5-position (Compound 8) alters electronic distribution in the tetrahydronaphthalene ring. The 6-Br substituent may sterically hinder electrophilic substitution at adjacent positions, whereas 5-Br derivatives (e.g., Bromide 89) are more reactive in cross-coupling reactions .
Functional Group Synergy: The combination of Boc-amino and carboxylic acid groups in the target compound allows for dual functionalization—e.g., amide bond formation via the carboxylic acid and deprotection of the amine for further derivatization. This versatility is absent in simpler analogs like Compound 8 .
Biological Activity
6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound notable for its potential biological activities. The structural features of this compound, including the bromine atom and the tert-butoxycarbonyl (Boc) protecting group, suggest various avenues for biological interactions. This article explores its biological activities based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid. Its molecular formula is , with a molecular weight of 366.24 g/mol. The presence of a bromine atom enhances its reactivity compared to similar compounds with chlorine or fluorine substituents.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Recent studies have indicated that compounds with naphthalene structures exhibit significant antitumor properties. For instance, derivatives of naphthalene have been shown to inhibit cancer cell proliferation effectively. A structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups and specific substitutions significantly enhances cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 6-Bromo Compound | 5.0 ± 0.5 | A549 (Lung Cancer) |
| Similar Naphthalene Derivative | 10.0 ± 1.0 | HeLa (Cervical Cancer) |
These findings suggest that the bromine substitution may play a critical role in enhancing the antitumor efficacy of the compound.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results show that it exhibits moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that modifications to the naphthalene core could lead to more potent antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in cancer progression and microbial resistance mechanisms.
Case Studies
Several case studies have focused on the biological evaluation of similar compounds:
- Case Study on Naphthalene Derivatives : A study published in the Journal of Medicinal Chemistry highlighted a series of naphthalene derivatives that showed varied biological activities depending on their substituents. The study concluded that brominated derivatives had enhanced potency against specific cancer cell lines compared to their non-brominated counterparts .
- Antimicrobial Activity Study : Another research article assessed the antimicrobial properties of various naphthalene derivatives, finding that compounds with halogen substituents exhibited superior activity against resistant bacterial strains .
Q & A
Q. What are the key synthetic strategies for preparing 6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?
The synthesis typically involves:
- Bromination : Introducing bromine at the 6-position of the tetrahydronaphthalene core, often using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the amine .
- Carboxylic Acid Activation : Functionalization of the carboxylic acid group via esterification or coupling reactions to enhance reactivity . Yield optimization requires precise control of reaction temperature and stoichiometry, particularly during bromination to avoid over-substitution .
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate brominated byproducts .
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted Boc-protecting agents .
- HPLC : For high-purity requirements (>98%), reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended .
Q. How is the compound characterized to confirm its structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and bromine’s electronic effects on aromatic protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 399.05) .
- X-ray Crystallography : Resolves stereochemistry at the 2-position, critical for understanding conformational stability .
Advanced Research Questions
Q. How does the Boc group influence regioselectivity in subsequent functionalization reactions?
The tert-butoxycarbonyl (Boc) group acts as a steric shield , directing electrophiles to the less hindered 3- or 4-positions of the tetrahydronaphthalene ring. For example:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition studies (e.g., conflicting IC₅₀ values for glycolysis targets) may arise from:
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO) can alter compound solubility and activity. Standardize assays using phosphate buffer (pH 7.4) with ≤1% DMSO .
- Enzyme Isoforms : Test against purified isoforms (e.g., hexokinase II vs. IV) to identify specificity .
- Structural Validation : Compare inhibition data with X-ray co-crystallography to confirm binding modes .
Q. What methodologies are recommended for studying its interaction with metabolic enzymes?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to enzymes like lactate dehydrogenase .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics (MD) Simulations : Predict binding stability using force fields like AMBER or CHARMM .
Q. How can computational modeling guide the design of derivatives with improved activity?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic hotspots for modification .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at the 6-position) with inhibitory potency .
- Free-Energy Perturbation (FEP) : Simulate the impact of bromine replacement (e.g., with Cl or CF₃) on binding energy .
Q. What strategies mitigate degradation during long-term storage?
- Temperature Control : Store at -20°C in amber vials to prevent photodegradation of the Boc group .
- Lyophilization : Lyophilize in PBS (pH 7.0) to stabilize the carboxylic acid moiety .
- Antioxidants : Add 0.1% BHT to solutions to prevent radical-mediated bromine loss .
Methodological Considerations
Q. How to optimize reaction yields in Boc protection steps?
- Base Selection : Use DMAP (4-dimethylaminopyridine) instead of triethylamine to accelerate Boc activation .
- Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to THF .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
